molecular formula C16H14N4O2S B11465528 ethyl (2E)-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)prop-2-enoate

ethyl (2E)-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)prop-2-enoate

Cat. No.: B11465528
M. Wt: 326.4 g/mol
InChI Key: WCKVDDJBYFZCHN-JLHYYAGUSA-N
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Description

Ethyl (2E)-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)prop-2-enoate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: This step often involves coupling reactions such as Suzuki or Heck coupling.

    Formation of the thiophene ring: This can be done through various methods, including the Paal-Knorr synthesis.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Ethyl (2E)-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)prop-2-enoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)prop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Ethyl (2E)-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)prop-2-enoate can be compared with other similar compounds such as:

    Ethyl (2E)-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]-3-(furan-2-yl)prop-2-enoate: This compound contains a furan ring instead of a thiophene ring.

    Ethyl (2E)-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]-3-(benzene-2-yl)prop-2-enoate: This compound contains a benzene ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl (E)-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)-3-thiophen-2-ylprop-2-enoate

InChI

InChI=1S/C16H14N4O2S/c1-2-22-16(21)13(10-12-4-3-9-23-12)15-18-14(19-20-15)11-5-7-17-8-6-11/h3-10H,2H2,1H3,(H,18,19,20)/b13-10+

InChI Key

WCKVDDJBYFZCHN-JLHYYAGUSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CS1)/C2=NC(=NN2)C3=CC=NC=C3

Canonical SMILES

CCOC(=O)C(=CC1=CC=CS1)C2=NC(=NN2)C3=CC=NC=C3

Origin of Product

United States

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